2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid
Description
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound featuring a nitrogen atom at position 2 of the bicyclic framework and a methylsulfonyl (-SO₂CH₃) substituent. The methylsulfonyl group is electron-withdrawing, which may increase the acidity of the carboxylic acid moiety (pKa ~2-3) compared to unsubstituted analogs. Applications likely include its use as an intermediate in drug discovery, particularly for protease inhibitors or kinase-targeted therapies where rigid scaffolds are advantageous .
Properties
Molecular Formula |
C8H13NO4S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H13NO4S/c1-14(12,13)9-4-8(5-9)2-6(3-8)7(10)11/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
LYPQMABYTDNSPI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves constructing the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . This method allows for the creation of the four-membered rings in the spirocyclic structure. Industrial production methods may involve bulk custom synthesis and sourcing, as provided by companies like ChemScene .
Chemical Reactions Analysis
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of sterically constrained amino acids, which are important for drug design and development In biology, it can be used to study the interactions of spirocyclic compounds with biological targetsIn industry, it can be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to pronounced biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
The substituent at position 2 of the spiro[3.3]heptane scaffold significantly influences molecular properties:
Key Observations :
- Acidity : The methylsulfonyl derivative’s carboxylic acid is more acidic than Boc/Cbz-protected analogs due to the electron-withdrawing -SO₂CH₃ group.
- Stability : Boc and Cbz groups enhance stability during synthesis but require specific cleavage conditions. Methylsulfonyl is chemically stable but may participate in displacement reactions.
- Solubility: Boc and Cbz derivatives are typically soluble in organic solvents (DMF, DCM; ), while the amino analog () is water-soluble at physiological pH.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
